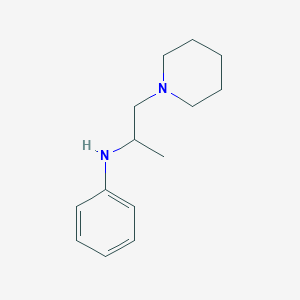

N-(1-(Piperidin-1-yl)propan-2-yl)aniline

Description

N-(1-(Piperidin-1-yl)propan-2-yl)aniline is a secondary amine featuring an aniline group attached to a branched propan-2-yl chain substituted with a piperidine ring. Its molecular formula is C₁₄H₂₁N₂ (molecular weight: 217.33 g/mol).

Properties

Molecular Formula |

C14H22N2 |

|---|---|

Molecular Weight |

218.34 g/mol |

IUPAC Name |

N-(1-piperidin-1-ylpropan-2-yl)aniline |

InChI |

InChI=1S/C14H22N2/c1-13(12-16-10-6-3-7-11-16)15-14-8-4-2-5-9-14/h2,4-5,8-9,13,15H,3,6-7,10-12H2,1H3 |

InChI Key |

DSYJNUWVAHUPCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCCCC1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reductive amination of 1-(piperidin-1-yl)propan-2-one with aniline in the presence of a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the piperidine ring and prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-(1-(Piperidin-1-yl)propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and halogenated aniline compounds .

Scientific Research Applications

N-(1-(Piperidin-1-yl)propan-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical agents, particularly those targeting neurological disorders.

Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-(Piperidin-1-yl)propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional comparisons with compounds from the evidence:

Impact of Structural Variations

Chain Length and Branching

- Propan-2-yl vs. Butyl Linkers : The target compound’s propan-2-yl chain (3 carbons) offers shorter steric bulk compared to the butyl chain (4 carbons) in N-(4-phenyl-2-(piperidin-1-yl)butyl)aniline . Shorter chains may enhance solubility but reduce lipophilicity, affecting membrane permeability.

Substituent Effects

- Aromatic Modifications :

- Halogenation : Compounds like N-[1-(3-chloro-4-fluorophenyl)ethyl]-3-(propan-2-yl)aniline feature halogenated aromatics, which enhance electronic withdrawal and metabolic stability. The target compound’s unsubstituted aniline may exhibit faster metabolism.

- Heterocycles : The bromothiophene in N-[(4-bromothiophen-2-yl)methyl]-2-(piperidin-1-yl)aniline introduces sulfur-based π-interactions, absent in the target compound.

Functional Group Additions

- Bromobenzimidazolone in VU03 : This moiety in VU03 confers high affinity for phospholipase D (PLD) inhibition, a feature absent in the simpler target compound.

Pharmacological Implications

- Enzyme Inhibition : VU03’s PLD inhibition suggests that piperidine-propan-2-yl-aniline scaffolds can be tailored for enzyme targeting. The target compound, lacking bulky substituents, may serve as a lead for optimizing selectivity.

- CNS Applications : The piperidine-aniline motif is common in neuroactive compounds (e.g., antipsychotics). The target compound’s simplicity makes it a candidate for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.